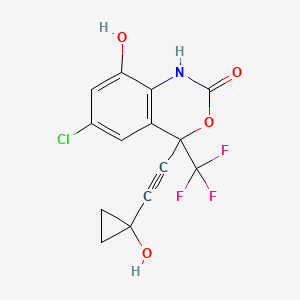
Entecavir-13C2,15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Entecavir-13C2,15N is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of entecavir, a guanosine nucleoside analogue with potent antiviral activity against the hepatitis B virus. The isotopic labeling with carbon-13 and nitrogen-15 allows for precise tracking and identification in various research applications .
科学的研究の応用
Entecavir-13C2,15N has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies and to study reaction mechanisms.
Biology: Employed in the study of biological pathways and enzyme activities.
Medicine: Utilized in pharmacokinetics and drug development studies to track the distribution and metabolism of entecavir.
Industry: Applied in quality control and assurance processes in pharmaceutical manufacturing.
作用機序
Target of Action
Entecavir-13C2,15N is a potent and selective inhibitor of the Hepatitis B Virus (HBV) . The primary target of this compound is the HBV polymerase . This enzyme plays a crucial role in the replication of the HBV, making it an effective target for antiviral therapy .
Mode of Action
This compound, being a guanosine nucleoside analogue, competes with the natural substrate deoxyguanosine triphosphate . It functionally inhibits all three activities of the HBV polymerase: base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA . This results in the reduction of viral DNA synthesis .
Biochemical Pathways
The biochemical pathway affected by this compound is the HBV replication process . By inhibiting the HBV polymerase, this compound disrupts the replication of the virus, thereby reducing the viral load in the body .
Pharmacokinetics
This compound is intracellularly phosphorylated to guanosine triphosphate . There were no clinically relevant effects on the pharmacokinetics of Entecavir based on age, sex, race, or hepatic function . Renal impairment resulted in increased accumulation of entecavir, with dosage adjustments required in patients with a creatinine clearance of <50 ml/min .
Result of Action
The result of this compound’s action is the effective inhibition of HBV replication . This leads to a reduction in the viral load, which can help to alleviate the symptoms of HBV infection and slow the progression of the disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect the absorption, distribution, metabolism, and excretion of this compound . Additionally, factors such as the patient’s renal function can also influence the drug’s action, efficacy, and stability .
将来の方向性
Entecavir-13C2,15N holds promise beyond its original therapeutic indication . It acts as an inhibitor of lysine-specific demethylase 5B (KDM5B), an enzyme that is overexpressed in various tumors and is involved in the hormonal response, stem cell regeneration, genomic stability, cell proliferation, and differentiation . In silico studies have demonstrated that this compound can inhibit tumor cell proliferation and induce apoptosis by reducing KDM5B expression .
生化学分析
Biochemical Properties
Entecavir-13C2,15N interacts with the HBV polymerase, inhibiting the replication of the virus . It is a guanine analog, which means it mimics the structure of guanine, one of the four nucleobases in the nucleic acids DNA and RNA .
Cellular Effects
In HepG2 cells, a human liver cancer cell line often used in HBV research, this compound has been shown to effectively inhibit HBV with an EC50 value of 3.75 nM . This indicates that it can significantly reduce the amount of virus in these cells at very low concentrations .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the HBV polymerase, thereby inhibiting the enzyme’s activity and preventing the replication of the virus . This interaction is highly specific, which contributes to the compound’s potency and selectivity .
Temporal Effects in Laboratory Settings
The effects of this compound on HBV replication in HepG2 cells have been observed to be stable over time
Metabolic Pathways
This compound is involved in the metabolic pathways of HBV replication. It interacts with the HBV polymerase, an enzyme crucial for the replication of the virus .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Entecavir-13C2,15N involves the incorporation of isotopic carbon-13 and nitrogen-15 into the entecavir molecule. This process typically starts with the preparation of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the isotopic purity and consistency of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality assurance .
化学反応の分析
Types of Reactions: Entecavir-13C2,15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
類似化合物との比較
Entecavir: The parent compound, used as an antiviral drug for hepatitis B.
Entecavir-d2: A deuterium-labeled analogue used in similar research applications.
Other guanosine nucleoside analogues: Such as lamivudine and adefovir, which also exhibit antiviral activity against hepatitis B.
Uniqueness: Entecavir-13C2,15N is unique due to its isotopic labeling, which allows for precise tracking and identification in research studies. This makes it particularly valuable in pharmacokinetics, metabolic studies, and drug development .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Entecavir-13C2,15N involves the incorporation of 13C and 15N isotopes into the structure of Entecavir, which is a nucleoside analogue used in the treatment of hepatitis B virus infection. This can be achieved through a series of synthetic steps that introduce the isotopes at specific positions in the molecule.", "Starting Materials": [ "Guanine", "2,3,5-Tri-O-acetyl-beta-D-ribose", "Triethylamine", "13C-labeled acetic anhydride", "15N-labeled ammonia", "Methanol", "Ethyl acetate", "Dichloromethane", "Toluene", "Sodium bicarbonate", "Hydrochloric acid", "Sodium hydroxide", "Diisopropylethylamine", "N,N'-Dicyclohexylcarbodiimide", "Dimethylformamide", "Pyridine", "Triethylorthoformate" ], "Reaction": [ "Synthesis of 13C2,15N-labeled guanine via amination with 15N-labeled ammonia and subsequent alkylation with 13C-labeled acetic anhydride", "Protection of 13C2,15N-labeled guanine with acetyl groups using 2,3,5-tri-O-acetyl-beta-D-ribose and triethylamine in methanol", "Synthesis of the phosphoramidite building block by reaction of the protected guanine with diisopropylethylamine, N,N'-dicyclohexylcarbodiimide, and 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite in dichloromethane", "Synthesis of the 13C2,15N-labeled Entecavir nucleotide by coupling the phosphoramidite building block with 2,3-dideoxy-3-fluoro-5-O-(4-morpholinyl)uridine-5'-O-(4,4'-dimethoxytrityl)-3'-O-(2-cyanoethyl-N,N-diisopropylphosphoramidite) using 1H-tetrazole in acetonitrile", "Deprotection of the 2,3,5-tri-O-acetyl protecting groups with sodium bicarbonate in methanol", "Purification of the 13C2,15N-labeled Entecavir nucleotide by reverse-phase high performance liquid chromatography using a C18 column and a gradient of acetonitrile and water with 0.1% trifluoroacetic acid", "Conversion of the nucleotide to the triphosphate form by treatment with hydrochloric acid and sodium hydroxide in water", "Purification of the 13C2,15N-labeled Entecavir triphosphate by anion exchange chromatography using a DEAE column and a gradient of sodium chloride in water", "Conversion of the triphosphate to the monophosphate form by treatment with triethylorthoformate and pyridine in toluene" ] } | |
CAS番号 |
1329796-53-3 |
分子式 |
C12H15N5O3 |
分子量 |
280.262 |
IUPAC名 |
2-amino-9-[(1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one |
InChI |
InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8+/m0/s1/i10+1,11+1,14+1 |
InChIキー |
QDGZDCVAUDNJFG-PUSDEWLCSA-N |
SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2NC(=NC3=O)N |
同義語 |
2-Amino-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one-13C2,15N; Baraclude-13C2,15N; BMS 200475-13C2,15N; SQ 34676-13C2,15N; _x000B_ |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




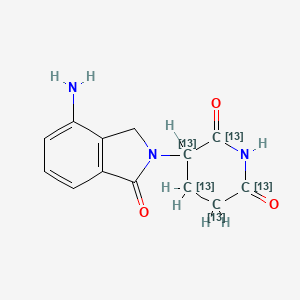
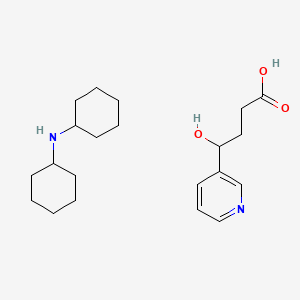
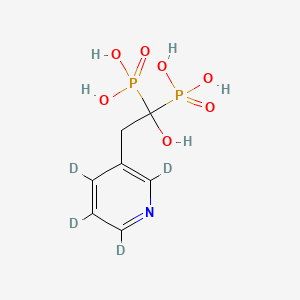

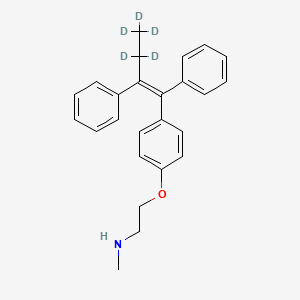
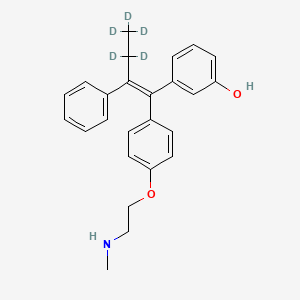
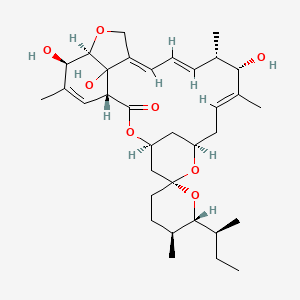

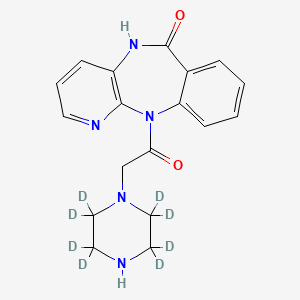
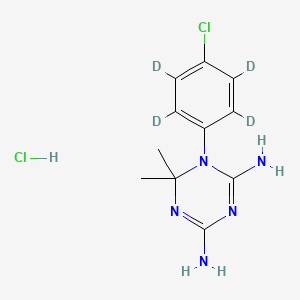
![1H-Benzo[d]imidazole-5,6-diamine dihydrochloride](/img/structure/B563622.png)
